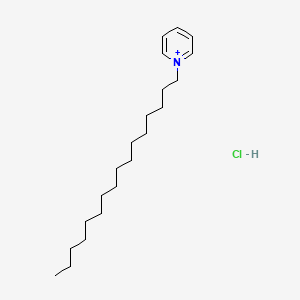
Hexadecyl pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl pyridinium chloride is a cationic surfactant widely used for its antimicrobial properties. It is a white crystalline powder that is highly soluble in water and alcohol, making it an effective agent in various applications, including oral disinfectants, antiseptics, and industrial cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl pyridinium chloride can be synthesized through the reaction of pyridine with hexadecyl chloride in the presence of a suitable solvent. The reaction typically requires heating and stirring to ensure complete conversion. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and controlled environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl pyridinium chloride primarily undergoes substitution reactions due to the presence of the pyridinium ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various pyridinium derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Hexadecyl pyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as an antimicrobial agent in microbiological research.
Medicine: Utilized in oral disinfectants and antiseptics to prevent infections.
Industry: Applied in the formulation of cleaning agents and disinfectants for industrial use
Mechanism of Action
Hexadecyl pyridinium chloride exerts its antimicrobial effects by disrupting the lipid membranes of microbial cells. The hexadecane chain of the compound integrates into the lipid bilayer, causing membrane disorganization and rupture. At low concentrations, it activates intracellular latent ribonucleases, leading to cell autolysis. At higher concentrations, it forms vesicle-like structures on the bacterial cell surface, resulting in cytoplasmic content leakage .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Another cationic surfactant with similar antimicrobial properties.
Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Chlorhexidine: A bisbiguanide antiseptic with broad-spectrum antimicrobial activity
Uniqueness
Hexadecyl pyridinium chloride is unique due to its specific chain length and the resulting balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in disrupting microbial membranes while maintaining solubility in aqueous solutions .
Properties
Molecular Formula |
C21H39ClN+ |
|---|---|
Molecular Weight |
341.0 g/mol |
IUPAC Name |
1-hexadecylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C21H38N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1; |
InChI Key |
YMKDRGPMQRFJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


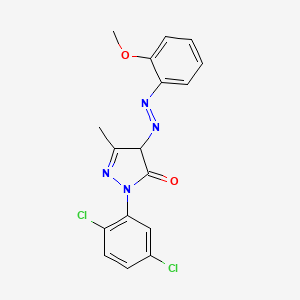
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B12811978.png)
![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)
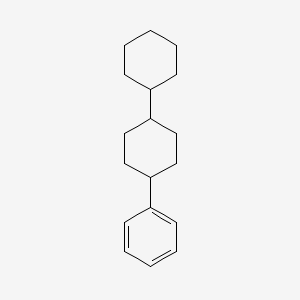

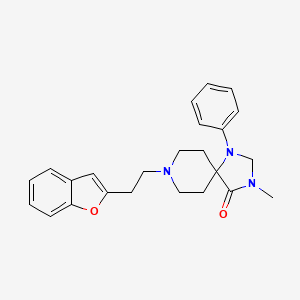
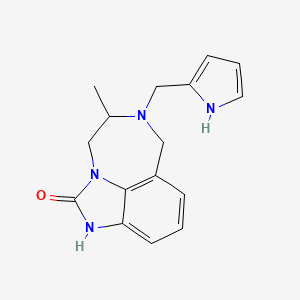
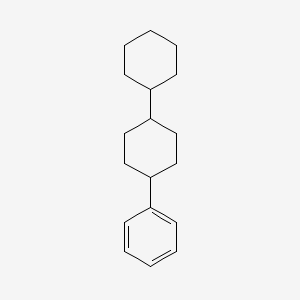
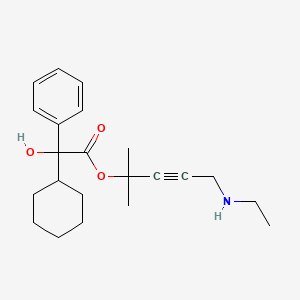
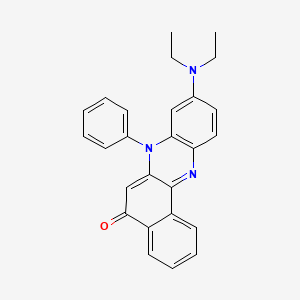
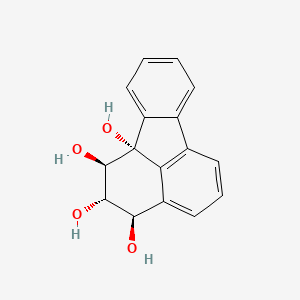

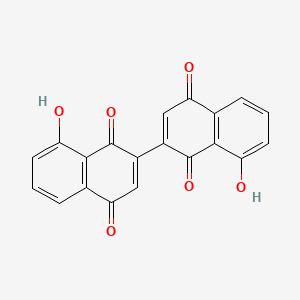
![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
